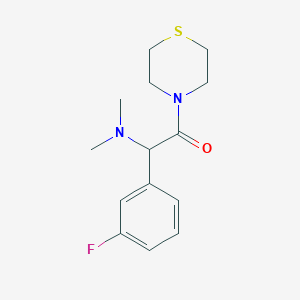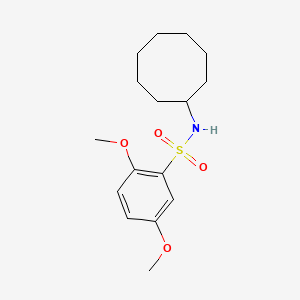
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as F-Phenmetrazine or 3-FPM and is a member of the phenylmorpholine class of compounds. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is complex and not fully understood. It is known to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This has been linked to its potential use as a treatment for various neurological disorders, such as Parkinson's disease and ADHD. It is also believed to act as a serotonin reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to a range of effects, including increased alertness, improved mood, and decreased appetite. It has also been found to have analgesic, anxiolytic, and antidepressant effects, and has potential as a treatment for drug addiction.
実験室実験の利点と制限
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of dopamine and serotonin in the brain. It also has potential as a treatment for various neurological disorders, which makes it a promising candidate for further research. However, one limitation is that it has been associated with a range of adverse effects, particularly in relation to its use as a recreational drug. This means that caution must be taken when using it in lab experiments, and further research is needed to fully understand its potential risks and benefits.
将来の方向性
There are several future directions for research on 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine. Some possible areas of research include:
1. Further studies on its mechanism of action: Although the mechanism of action of 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is well understood, further research is needed to fully understand its effects on dopamine and serotonin in the brain.
2. Development of new treatments for neurological disorders: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has potential as a treatment for various neurological disorders, such as Parkinson's disease and ADHD. Further research is needed to develop new treatments based on this compound.
3. Studies on its potential toxicological effects: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been associated with a range of adverse effects, particularly in relation to its use as a recreational drug. Further research is needed to fully understand its potential risks and benefits.
4. Development of new analogues: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is a member of the phenylmorpholine class of compounds. Further research is needed to develop new analogues with improved pharmacological properties and reduced risk of adverse effects.
合成法
The synthesis of 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine is a complex process that involves several steps. The starting material for the synthesis is phenylacetone, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This thiosemicarbazone is then treated with hydrochloric acid to form the corresponding hydrochloride salt. The hydrochloride salt is then reacted with 3-fluorobenzaldehyde and dimethylamine to form the final product, 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine.
科学的研究の応用
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. Some of the areas of scientific research where 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been studied include:
1. Neuroscience: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been found to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This has led to its potential use as a treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
2. Pharmacology: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been found to have a range of pharmacological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been found to have potential as a treatment for drug addiction.
3. Toxicology: 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-(4-thiomorpholinyl)ethanamine has been studied for its potential toxicological effects, particularly in relation to its use as a recreational drug. It has been found to have similar effects to other stimulant drugs, such as cocaine and amphetamines, and has been associated with a range of adverse effects, including cardiovascular and psychiatric effects.
特性
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-16(2)13(11-4-3-5-12(15)10-11)14(18)17-6-8-19-9-7-17/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRLBDXYQJNVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)



![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)
